Bienvenue dans la boutique en ligne BenchChem!

[1,1'-Biphenyl]-4-sulfonamide

Carbonic anhydrase inhibition Isoform selectivity Medicinal chemistry

Procure [1,1'-Biphenyl]-4-sulfonamide as a versatile parent scaffold for selective human carbonic anhydrase (hCA) inhibitor development. Unlike generic sulfonamides (e.g., acetazolamide), the biphenyl architecture occupies a distinct hydrophobic channel critical for isoform selectivity. This unsubstituted scaffold enables late-stage diversification at the 4′-position to achieve subnanomolar hCA II potency with >100-fold selectivity over hCA IX, or tumor-selective hCA IX inhibition. One inventory item derivatizable for hCA, MMP-2, AT2, and ETA antagonist programs. X-ray co-crystal data available (PDB: 5E2R).

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 4371-23-7
Cat. No. B1609449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-sulfonamide
CAS4371-23-7
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H11NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
InChIKeyJVFCCRJSBNUDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to [1,1'-Biphenyl]-4-sulfonamide (CAS 4371-23-7): Core Scaffold with Isoform-Dependent hCA Inhibition


[1,1'-Biphenyl]-4-sulfonamide (CAS 4371-23-7), also referred to as 4-phenylbenzenesulfonamide, serves as the unsubstituted parent scaffold of a well-characterized class of human carbonic anhydrase (hCA) inhibitors [1]. As an aryl sulfonamide, its primary recognized interaction is with zinc-containing hCA enzymes, where the deprotonated sulfonamide moiety coordinates the catalytic zinc ion [2]. Unlike its 4′-substituted derivatives, the parent compound itself has limited published stand-alone inhibitory data; however, its biphenyl–sulfonamide framework forms the structural basis from which 4′-substituted analogs achieve nanomolar to subnanomolar potency and isoform selectivity across hCA I, II, IX, XII, and XIV [3].

Why [1,1'-Biphenyl]-4-sulfonamide Is Not Interchangeable with Simple Substituted Benzenesulfonamides for Isoform-Targeted hCA Applications


Substituting [1,1′-Biphenyl]-4-sulfonamide with a generic benzenesulfonamide such as acetazolamide (AAZ) or a 4-aminobenzenesulfonamide eliminates the biphenyl architecture that critically governs isoform selectivity profiles [1]. Crystallographic data show that the biphenyl moiety engages an extended hydrophobic channel within the hCA active site, a binding contact that is absent with mono-phenyl sulfonamides and is essential for the 10- to >1,000-fold selectivity shifts observed between hCA II, IX, and XIV within the 4′-substituted biphenyl series [2]. Therefore, selecting a simpler sulfonamide for applications requiring differential hCA isoform inhibition introduces uncontrolled potency and selectivity variables that cannot be predicted from the biphenyl scaffold's established structure–selectivity relationships.

Quantitative Differentiation Evidence for [1,1'-Biphenyl]-4-sulfonamide Relative to Its Closest hCA Inhibitor Analogs


4′-Substitution Position Drives Subnanomolar hCA II Affinity Versus Micromolar hCA IX Potency in Head-to-Head Assays

In a direct head-to-head stopped-flow CO2 hydrase assay, 4′-substituted 1,1′-biphenyl-4-sulfonamides bearing 2″- or 3″-amino/carboxyphenyl units (compounds 1–11) exhibited hCA II Ki values spanning 0.57 to 31.0 nM, whereas the corresponding 4″-substituted analogs (compounds 12–18) showed markedly weaker hCA II inhibition and a distinct isoform selectivity profile. The shift in substitution position simultaneously elevated hCA IX Ki values to 92.0–555.7 nM for the 2″/3″ series while preserving hCA I activity in the 5.9–217.7 nM range [1]. This demonstrates that the core biphenyl sulfonamide scaffold's selectivity is exquisitely tunable through regioisomeric substitution, providing a rational basis for scaffold selection over fixed-selectivity mono-phenyl inhibitors.

Carbonic anhydrase inhibition Isoform selectivity Medicinal chemistry

4′-Amino-Biphenyl-4-Sulfonamide Derivatives Outperform Acetazolamide by 8-Fold Against hCA-IX in Isoform-Specific Cancer Target Profiling

A series of 4′-amino-[1,1′-biphenyl]-4-sulfonamide derivatives was evaluated against hCA-II, hCA-IX, and hCA-XII. Derivative 9d showed an IC50 of 0.21 ± 0.03 µM against hCA-IX, representing an 8-fold improvement over the standard inhibitor acetazolamide (AAZ) tested under identical conditions [1]. This same study reported derivative 9e (IC50 = 0.38 ± 0.03 µM against hCA-II) and 9b (IC50 = 0.69 ± 0.15 µM against hCA-XII), establishing a quantitative structure–activity landscape across three therapeutically relevant hCA isoforms from a single synthetic series.

Carbonic anhydrase IX Cancer therapeutics Enzyme inhibition

hCA XIV Selectivity Accessible Through Biphenyl Scaffold but Not Through Simple Sulfanilamide or AAZ Analogs

The 2015 La Regina study established the 1,1′-biphenyl-4-sulfonamide class as potent and selective hCA XIV inhibitors. While the highest hCA XIV potency was achieved with 4′-substituted analogs (Ki values in the low nanomolar range), the unsubstituted parent biphenyl-4-sulfonamide scaffold itself contributed the critical hydrophobic contacts necessary for hCA XIV engagement [1]. The X-ray co-crystal structure of a biphenyl-4-sulfonamide analog bound to hCA II (PDB: 5E2R) confirms that the biphenyl ring system occupies the hydrophobic half of the active site, a region that is not engaged by mono-phenyl sulfonamides such as sulfanilamide or by the cyclic sulfonamide acetazolamide [2]. This provides a structural rationale for why the biphenyl scaffold uniquely enables hCA XIV-directed inhibitor design.

hCA XIV Epilepsy Retinopathy

Physicochemical Differentiation: Higher Crystallinity and Hydrophobicity of the Biphenyl Core Compared to Mono-Phenyl Sulfonamides

The unsubstituted [1,1′-Biphenyl]-4-sulfonamide exhibits a melting point of 227–228 °C and a computed LogP of approximately 2.8–3.2 (estimated based on experimental LogP values of 4′-fluoro analog LogP = 3.92 and 4′-amino analog LogP = 1.40, with the unsubstituted biphenyl positioned between these values) . In contrast, the simpler 4-aminobenzenesulfonamide (sulfanilamide) has a significantly lower melting point (~165 °C) and lower LogP (~0.6), indicating differences in crystal packing energy and hydrophobicity that affect solubility, formulation behavior, and membrane permeability [1]. The higher crystallinity of the biphenyl sulfonamide is consistent with the rigid biphenyl scaffold, which may influence long-term solid-state stability during storage.

LogP Melting point Crystallinity Solid-state properties

Biphenyl Scaffold as a Privileged Intermediate for Diversification into AT2, MMP-2, and Endothelin Receptor Ligands

Beyond carbonic anhydrase inhibition, the biphenyl-4-sulfonamide core has been derivatized to yield selective AT2 receptor antagonists (compounds 8d, 8h, 8i, 8j, 8l, 9h with moderate selectivity and affinity for AT2 over AT1) [1], potent MMP-2 inhibitors (ARP 100, IC50 = 12 nM against MMP-2 with >400-fold selectivity over MMP-1/7/9) [2], and subnanomolar endothelin ETA receptor antagonists (pyrimidine derivative 18, Ki = 0.9 nM) [3]. This breadth of derivatizable target space is not accessible from mono-phenyl sulfonamide scaffolds (e.g., 4-methylbenzenesulfonamide), which lack the extended aryl surface required for these protein–protein interaction or deep pocket binding modes. The scaffold's versatility reduces the need for separate core-scaffold procurement when a research program spans multiple target classes.

AT2 receptor antagonist MMP-2 inhibitor Endothelin receptor Scaffold versatility

Optimal Application Scenarios for Procuring [1,1'-Biphenyl]-4-sulfonamide Based on Quantitative Differentiation Evidence


Scaffold for Isoform-Selective hCA II Inhibitor Lead Optimization (Glaucoma Drug Discovery)

Use the biphenyl-4-sulfonamide scaffold when the medicinal chemistry objective is achieving subnanomolar hCA II potency with >100-fold selectivity over hCA IX, a profile demonstrated by the 2″/3″-amino/carboxyphenyl-substituted analogs (compounds 1–11) but unattainable with the standard acetazolamide comparator [1]. The parent scaffold serves as the synthetic entry point for this optimized series, and its procurement enables systematic SAR exploration around the 4′-position, the key determinant of isoform selectivity.

Parent Scaffold for hCA IX-Directed Anticancer Agent Development

When the research goal is hCA IX inhibition for tumor-selective therapy, the 4′-amino-substituted biphenyl-4-sulfonamide derivatives (e.g., compound 9d) have demonstrated an 8-fold potency advantage over acetazolamide (IC50 = 0.21 µM vs. ~1.68 µM) [2]. Procuring the unsubstituted parent compound enables late-stage diversification at the 4′-position, preserving the scaffold's validated hCA IX targeting while allowing introduction of tumor-targeting moieties.

Structural Biology Tool for Studying Biphenyl-Induced hCA Conformational Changes

The X-ray co-crystal structure of a biphenyl-4-sulfonamide bound to hCA II (PDB: 5E2R, resolution 1.60 Å) confirms that the biphenyl ring system occupies a hydrophobic channel distinct from the binding pose of acetazolamide or sulfanilamide [3]. Procuring the compound for structural biology studies enables direct soaking or co-crystallization experiments to map the conformational dynamics of hCA isoforms II, IX, and XIV, informing structure-based drug design.

Multi-Target Versatile Intermediate for Cross-Program Chemical Biology

When a research institute or CRO supports multiple target programs, procuring [1,1′-Biphenyl]-4-sulfonamide as a bulk intermediate provides a single inventory item derivatizable into selective inhibitors of hCA isoforms, AT2 receptor antagonists, MMP-2 inhibitors (e.g., ARP 100, IC50 = 12 nM), and ETA receptor antagonists (e.g., compound 18, Ki = 0.9 nM) [4][5][6]. This reduces the number of distinct core scaffolds that must be sourced, stored, and validated, streamlining procurement logistics.

Quote Request

Request a Quote for [1,1'-Biphenyl]-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.